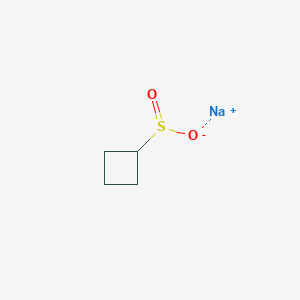

Sodium cyclobutanesulfinate

Description

Foundational Principles of Organosulfur Chemistry and Sulfinate Salts

Organosulfur chemistry, the study of the properties and synthesis of organic compounds containing sulfur, is a cornerstone of modern chemical science. wikipedia.org Sulfur's position in the chalcogen group, alongside oxygen, suggests similarities in the chemistry of their respective organic compounds; however, the unique electronic properties of sulfur impart distinct reactivity. wikipedia.org Compared to carbon-oxygen bonds, carbon-sulfur bonds are longer and weaker. wikipedia.org Organosulfur compounds are classified by their sulfur-containing functional groups, which include thiols, sulfides, sulfoxides, sulfones, and various sulfur acids and their derivatives. wikipedia.orgwiley.com

Among these, sulfinic acids (R-S(O)OH) and their corresponding salts, sulfinates (R-SO₂⁻), are particularly noteworthy for their versatile reactivity. wikipedia.orgacs.org Sulfinate salts are generally stable, crystalline solids that are easy to handle, with many being commercially available or readily prepared from common starting materials like sulfonyl chlorides. researchgate.netrsc.org The sulfinate anion is an ambident nucleophile, meaning it can react at either the sulfur or oxygen atom, although reactions at the sulfur atom are more common in the synthesis of sulfones. researchgate.net

Sulfinate salts have emerged as highly useful building blocks in organic synthesis. rptu.de They serve as precursors for a wide array of sulfur-containing molecules, including sulfones and sulfonamides, which are functional groups of significant interest in medicinal chemistry and materials science. researchgate.netnih.gov Furthermore, sulfinates can participate in reactions that form carbon-carbon and carbon-heteroatom bonds through the extrusion of sulfur dioxide (SO₂). rptu.de Their utility is demonstrated in various transformations, including their use as nucleophiles in alkylation and arylation reactions, and as precursors to sulfonyl radicals under oxidative conditions. researchgate.netnih.gov The development of new synthetic methods, including those employing photoredox and electrochemical catalysis, has further expanded the applications of sulfinate salts in complex molecule construction. rsc.orgrsc.org

The Unique Role of Cyclobutane (B1203170) Derivatives in Synthetic Chemistry and Medicinal Applications

The cyclobutane ring, a four-membered carbocycle, has garnered increasing attention in synthetic and medicinal chemistry due to its unique three-dimensional structure and physicochemical properties. nih.govru.nl While historically underutilized compared to other cyclic systems like cyclopentane (B165970) and cyclohexane, improved synthetic methods have made cyclobutane derivatives more accessible for incorporation into complex molecules. nih.govnih.gov The cyclobutane motif is characterized by significant ring strain (26.3 kcal/mol), longer C-C bond lengths compared to acyclic alkanes, and a puckered conformation. nih.govru.nl

In medicinal chemistry, the rigid, three-dimensional nature of the cyclobutane scaffold offers several advantages. It can be used to:

Impart conformational restriction: Locking a molecule into a specific, biologically active conformation. ru.nllifechemicals.com

Serve as a bioisostere: Acting as a substitute for other chemical groups, such as phenyl rings or gem-dimethyl groups, to improve properties like metabolic stability, solubility, and lipophilicity. nih.govresearchgate.netchem-space.com

Increase the fraction of sp³-hybridized carbons: A desirable trait in modern drug discovery that often correlates with improved clinical success rates. rsc.org

Improve metabolic stability: The strained ring is relatively inert to metabolic degradation. ru.nl

Direct key pharmacophore groups: The defined geometry of the cyclobutane ring can orient functional groups for optimal interaction with biological targets. ru.nl

The introduction of a cyclobutane fragment can lead to novel, patentable molecules with enhanced biological activity and improved pharmacokinetic profiles. chem-space.comacs.org For instance, cis-substituted cyclobutane rings have been successfully employed as bioisosteric replacements for para-substituted benzene (B151609) rings. rsc.org The growing number of cyclobutane-containing compounds in drug discovery pipelines underscores the value of this unique structural motif. nih.govacs.org

Rationale for Advanced Research into Sodium Cyclobutanesulfinate as a Versatile Reagent

The convergence of sulfinate chemistry and the unique properties of cyclobutane derivatives provides a strong rationale for the investigation of sodium cyclobutanesulfinate as a specialized reagent in organic synthesis. This compound offers a direct and efficient means of introducing the cyclobutanesulfonyl moiety into organic molecules. The cyclobutanesulfonyl group combines the desirable three-dimensional and bioisosteric properties of the cyclobutane ring with the well-established electronic and structural influence of the sulfonyl group.

Sulfonyl groups are key functional motifs in a vast number of biologically active molecules and functional materials. nih.gov They can enhance hydrophilicity, participate in hydrogen bonding, and act as versatile synthetic handles for further molecular elaboration. nih.gov By using sodium cyclobutanesulfinate, chemists can access molecules that benefit from both the steric and conformational constraints of the cyclobutane ring and the chemical properties of the sulfonyl group.

Advanced research into sodium cyclobutanesulfinate is driven by the need for novel building blocks in drug discovery and materials science. Its application can lead to the synthesis of:

Novel drug candidates: Where the cyclobutane ring acts as a metabolically stable, three-dimensional scaffold or a bioisosteric replacement for less desirable groups. ru.nlchem-space.com

Complex molecular architectures: The sulfinate provides a reactive handle for a variety of coupling reactions, enabling the construction of intricate structures. researchgate.netrptu.de

Functional materials: The unique properties imparted by the cyclobutanesulfonyl group could be exploited in the design of new polymers or other advanced materials. thieme-connect.com

The development of reliable methods for the synthesis and application of sodium cyclobutanesulfinate is therefore a significant goal, providing a valuable tool for chemists to explore new areas of chemical space.

Historical Context and Evolution of Sulfinate Chemistry in Complex Molecule Construction

The use of sulfinic acids and their salts in organic synthesis has a long history, with early applications focusing on their nucleophilic character. The alkylation of sulfinate salts with alkyl halides to form sulfones has been a known transformation for over 75 years. researchgate.net However, for much of their history, the application of sulfinates was somewhat limited by the harsh reaction conditions often required, such as high temperatures or the use of strong bases. rsc.org

A significant evolution in sulfinate chemistry came with the advent of transition metal-catalyzed cross-coupling reactions. researchgate.net Catalysts based on copper and palladium enabled the coupling of sulfinate salts with a wider range of electrophilic partners, including aryl and vinyl halides. rsc.orgresearchgate.net These developments dramatically expanded the scope of sulfone synthesis, although many of these methods still required elevated temperatures. rsc.org

More recently, the field has witnessed a renaissance driven by the development of milder and more versatile synthetic methods. Key advancements include:

Photoredox Catalysis: The use of visible light and a photocatalyst allows for the generation of sulfonyl radicals from sulfinate salts under exceptionally mild, room-temperature conditions. This has enabled a host of new transformations, including C-H functionalization and multicomponent reactions. nih.govnih.gov

Electrochemical Synthesis: Electrochemical methods provide another green and efficient way to generate reactive intermediates from sulfinates, avoiding the need for chemical oxidants. rsc.org

SO₂ Surrogates: The use of bench-stable sulfur dioxide surrogates, such as DABSO, has provided new three-component strategies for the synthesis of unsymmetrical sulfones from two different coupling partners. acs.orgrsc.org

These modern methods have transformed sulfinate salts into versatile and widely used reagents for the construction of complex molecules, allowing for late-stage functionalization and the synthesis of previously inaccessible structures under mild, base-free conditions. rsc.orgnih.gov This evolution has solidified the role of sulfinate chemistry as a powerful tool in contemporary organic synthesis.

Interactive Data Tables

Table 1: Properties of Cyclobutane vs. Other Cycloalkanes

| Property | Cyclopropane | Cyclobutane | Cyclopentane | Cyclohexane |

| Ring Strain (kcal/mol) | 28.1 | 26.3 | 7.1 | ~0 |

| C-C Bond Length (Å) | 1.51 | 1.56 | 1.54 | 1.54 |

| Conformation | Planar | Puckered | Envelope/Twist | Chair/Boat/Twist |

Data sourced from multiple references. nih.gov

Table 2: Evolution of Sulfinate Salt Coupling Reactions

| Method | Typical Conditions | Advantages | Limitations |

| Classical Alkylation | Alkyl halide, base, heat | Simple, established | Harsh conditions, limited scope |

| Transition Metal Catalysis (Cu, Pd) | Aryl/vinyl halide, catalyst, base, heat | Broader scope | Often requires high temperatures, base |

| Photoredox Catalysis | Aryl/vinyl halide, photocatalyst, light | Very mild (room temp.), excellent functional group tolerance, base-free | Requires light source |

| Electrochemical Synthesis | Electrode potential | Avoids chemical reagents, green | Requires specialized equipment |

This table summarizes general trends in the field. rsc.orgresearchgate.net

Properties

IUPAC Name |

sodium;cyclobutanesulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S.Na/c5-7(6)4-2-1-3-4;/h4H,1-3H2,(H,5,6);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIRRDYUIBAQPQL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)S(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352077-20-3 | |

| Record name | sodium cyclobutanesulfinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the Preparation of Sodium Cyclobutanesulfinate

Classical Approaches to Alkylsulfinate Salt Synthesis: Scope and Limitations

Historically, the synthesis of alkylsulfinate salts has relied on well-established, yet often indirect, methods. One of the most common classical approaches involves the reduction of the corresponding sulfonyl chlorides. This method is widely applicable to a variety of alkyl and aryl sulfonyl chlorides. Typically, reducing agents such as sodium sulfite (B76179) (Na₂SO₃) or zinc dust are employed in aqueous media. nih.gov The reaction of a sulfonyl chloride with sodium sulfite in the presence of a base like sodium bicarbonate is a frequently used protocol that proceeds at elevated temperatures (70–80 °C) to afford the desired sodium sulfinate in high yields. nih.gov

Another venerable method involves the reaction of organometallic reagents, particularly Grignard reagents, with sulfur dioxide (SO₂). This approach allows for the direct formation of the carbon-sulfur bond. The Grignard reagent, prepared from an alkyl or aryl halide and magnesium metal, is reacted with SO₂ gas or a solid SO₂ surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). researchgate.netnih.gov The resulting magnesium sulfinate is then typically treated with an aqueous solution of a sodium salt, such as sodium carbonate, to yield the sodium sulfinate. nih.gov

Direct Synthesis Routes to Sodium Cyclobutanesulfinate

More direct approaches to sodium cyclobutanesulfinate aim to circumvent the multi-step nature of classical methods by forming the C-S bond and the sulfinate functionality in a more convergent manner. A prominent direct route is the nucleophilic substitution reaction of a cyclobutyl halide (e.g., cyclobutyl bromide) with a sulfite salt, such as sodium sulfite. This reaction, in principle, offers a straightforward pathway to the target molecule.

| Precursor | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Cyclobutyl Bromide | Sodium Sulfite | Water/Co-solvent | 80-100 | Moderate | General Method |

| Cyclobutyl Iodide | Sodium Sulfite | DMF | 100 | Moderate-Good | General Method |

This table represents plausible reaction conditions based on general procedures for alkylsulfinate synthesis, as specific data for sodium cyclobutanesulfinate is limited.

The efficiency of the direct synthesis from cyclobutyl halides is highly dependent on the reaction conditions and the choice of precursors. The selection of the leaving group on the cyclobutane (B1203170) ring is critical; iodides are generally more reactive than bromides, which are in turn more reactive than chlorides. The choice of solvent also plays a significant role. While aqueous systems are often used for their low cost and environmental benefits, the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can enhance the solubility of the reactants and accelerate the reaction rate.

The reaction temperature is another key parameter to optimize. Higher temperatures generally favor faster reaction rates but can also lead to the formation of byproducts through elimination or other side reactions. The concentration of the reactants and the presence of phase-transfer catalysts can also be adjusted to improve the yield and purity of the final product.

For both research and industrial purposes, the scalability of a synthetic route is a crucial factor. The direct synthesis from cyclobutyl halides and sodium sulfite is attractive for its operational simplicity and the use of readily available and inexpensive starting materials. nih.gov This makes it a potentially scalable process. However, challenges on a larger scale may include heat transfer, mixing efficiency, and the separation of the product from the reaction mixture and inorganic byproducts.

The classical Grignard-based synthesis, while often providing good yields, presents scalability challenges related to the handling of highly reactive organometallic intermediates and gaseous sulfur dioxide. The use of SO₂ surrogates like DABSO can mitigate some of these issues, but the cost of such reagents may be a consideration for large-scale production. researchgate.netnih.gov The reduction of cyclobutanesulfonyl chloride is also a viable scalable option, provided the starting sulfonyl chloride is readily accessible.

Advanced and Convergent Synthetic Strategies for Stereodefined Cyclobutanesulfinate Analogs

The synthesis of stereodefined cyclobutanesulfinate analogs, where the stereochemistry at the cyclobutane ring is controlled, requires more advanced and convergent strategies. One approach involves the use of chiral starting materials. For instance, a stereochemically defined cyclobutanol (B46151) could be converted to a corresponding halide or sulfonate with retention or inversion of configuration, which would then be subjected to nucleophilic substitution with sodium sulfite.

Another strategy involves the stereoselective functionalization of a pre-existing cyclobutane derivative. For example, a diastereoselective reaction could be employed to introduce the sulfinate group onto a chiral cyclobutane scaffold. While specific examples for the synthesis of stereodefined cyclobutanesulfinates are not abundant in the literature, principles from the stereoselective synthesis of other chiral sulfinates and cyclobutane derivatives can be applied. acs.orgnih.govorganic-chemistry.orgwixsite.com This may involve the use of chiral auxiliaries, catalysts, or reagents to control the stereochemical outcome of the reaction.

| Strategy | Description | Potential Outcome |

| Chiral Pool Synthesis | Starting from an enantiomerically pure cyclobutane derivative. | Enantiomerically pure sodium cyclobutanesulfinate analog. |

| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity in the C-S bond formation. | Enantioenriched sodium cyclobutanesulfinate analog. |

| Diastereoselective Reaction | Reaction of a chiral cyclobutane substrate with a sulfinating agent. | Diastereomerically enriched sodium cyclobutanesulfinate analog. |

Sustainable and Green Chemistry Aspects in Sodium Cyclobutanesulfinate Synthesis

The principles of green chemistry are increasingly important in the design of synthetic routes. For the synthesis of sodium cyclobutanesulfinate, several aspects can be considered to improve its environmental footprint. The direct synthesis from cyclobutyl halides and sodium sulfite in water as a solvent represents a greener alternative to methods that rely on volatile organic solvents.

The atom economy of the different synthetic routes is also a key metric. acs.org The direct addition of sodium sulfite to a cyclobutyl halide has a higher theoretical atom economy compared to the multi-step sequences involving Grignard reagents or sulfonyl chlorides, which generate more waste.

The development of catalytic methods for the synthesis of sulfinates is an active area of research with the potential to improve the sustainability of these processes. Furthermore, exploring the use of renewable starting materials and energy-efficient reaction conditions, such as microwave or ultrasound-assisted synthesis, could further enhance the green credentials of sodium cyclobutanesulfinate production. Mechanochemical approaches, which involve reactions in the solid state with minimal or no solvent, also offer a promising avenue for the environmentally friendly synthesis of sulfinate salts. rsc.org

Chemical Reactivity and Mechanistic Investigations of Sodium Cyclobutanesulfinate

Multifaceted Reactivity Modes of Sodium Sulfinates: Nucleophilic, Electrophilic, and Radical Pathways

Sodium sulfinates, including sodium cyclobutanesulfinate, are recognized for their diverse reactivity, which allows them to function as nucleophiles, electrophiles, or precursors to sulfonyl radicals, depending on the reaction conditions. This versatility makes them valuable building blocks in the synthesis of a wide range of organosulfur compounds.

The sulfinate anion (RSO₂⁻) can act as a nucleophile through either the sulfur or oxygen atoms. The sulfur atom is generally the more nucleophilic center, leading to the formation of sulfones and other S-substituted compounds. In its electrophilic role, a sulfinate can be activated to react with nucleophiles.

Perhaps the most extensively studied aspect of sodium sulfinate reactivity is its ability to generate sulfonyl radicals (RSO₂•) under oxidative conditions. These radicals are key intermediates in a multitude of chemical transformations, including additions to unsaturated bonds and C-H functionalization reactions. The specific reactivity mode that predominates is influenced by factors such as the choice of oxidant, catalyst, and solvent.

Radical-Mediated Transformations Driven by the Cyclobutanesulfinate Anion

The cyclobutanesulfinate anion can serve as a precursor to the cyclobutanesulfonyl radical, which can then engage in a variety of radical-mediated transformations. These reactions are of significant interest for the construction of complex molecular architectures.

The functionalization of C-H bonds is a powerful strategy in organic synthesis, and radical addition represents a key approach to achieving this transformation. The C-H bonds in a cyclobutane (B1203170) ring possess a greater degree of s-character, making them stronger and less reactive than C-H bonds in unstrained alkanes nih.gov. However, radical processes can overcome these hurdles. While direct C-H functionalization of cyclobutanes via radical addition of a cyclobutanesulfonyl radical is a plausible pathway, specific examples involving sodium cyclobutanesulfinate are not extensively documented in the reviewed literature. In principle, a cyclobutanesulfonyl radical could add to an activated C-H bond, leading to the formation of a new C-S bond and a carbon-centered radical, which could be further trapped. The feasibility of such a reaction would depend on the relative stability of the radicals involved and the reaction kinetics.

Sodium sulfinates can undergo disproportionate coupling reactions, which are thought to proceed through radical intermediates. In a typical reaction, a sulfinyl radical is formed, which can then disproportionate into a thiyl radical and a sulfonyl radical. These radicals can then combine to form thiosulfonates. While this reaction is known for various sodium sulfinates, specific studies detailing the radical disproportionate coupling of sodium cyclobutanesulfinate are not prevalent in the surveyed scientific literature. The general mechanism suggests that under appropriate conditions, sodium cyclobutanesulfinate could potentially yield dicyclobutyl thiosulfonate.

Radical cascade reactions are powerful synthetic tools that allow for the formation of multiple bonds in a single operation. A notable example is the copper-catalyzed radical cascade reaction of simple cyclobutanes to synthesize highly functionalized cyclobutene (B1205218) derivatives nih.govrsc.org. This process involves the cleavage of four or five C-H bonds and the formation of new C-N, C-S, or C-Br bonds nih.govrsc.org.

In one variation of this reaction, cyclobutanes are converted into 1,3-disulfonylcyclobutenes. The proposed mechanism involves the initial formation of a nitrogen-centered radical from an oxidant like N-fluorobenzenesulfonimide (NFSI), which then abstracts a hydrogen atom from the cyclobutane to generate a cyclobutyl radical. A subsequent β-H elimination leads to the formation of cyclobutene. The sulfonyl radical, which could be generated from a sulfinate precursor, then adds to the cyclobutene, initiating a cascade that ultimately leads to the disulfonylated product. It is noteworthy that in some studied systems, alkyl sulfites such as sodium methanesulfinate (B1228633) were found to be ineffective for this particular transformation nih.gov.

Another relevant example of a radical cascade involving sulfonyl radicals is the reaction of 2-alkynylbenzonitriles with sodium arylsulfinates, which proceeds via a radical cyclization cascade to form sulfonated indenones nih.gov. Such studies provide mechanistic insights that could be applicable to cascades involving sodium cyclobutanesulfinate.

| Reaction | Substrates | Catalyst/Oxidant | Product | Key Mechanistic Steps |

| Disulfonylation of Cyclobutane | Cyclobutane, Sulfonyl Source | Cu(I) / NFSI | 1,3-Disulfonylcyclobutene | H-abstraction, β-H elimination, Radical addition, Cascade cyclization |

| Synthesis of Sulfonated Indenones | 2-Alkynylbenzonitrile, Sodium Arylsulfinate | Sodium Persulfate | Sulfonated Indenone | Sulfonyl radical generation, Radical addition to alkyne, Intramolecular cyclization |

Ionic Reaction Pathways: Nucleophilic Addition and Electrophilic Substitutions

In addition to its radical chemistry, the cyclobutanesulfinate anion can participate in ionic reactions, acting as a nucleophile.

The nucleophilic addition of a sulfinate to an electrophilic center, such as a carbonyl group, is a potential reaction pathway. In such a reaction, the sulfur atom of the sulfinate would attack the electrophilic carbon of the carbonyl, leading to a tetrahedral intermediate that, upon workup, could yield an α-hydroxysulfone masterorganicchemistry.comlibretexts.org. The rate of nucleophilic addition to carbonyls is influenced by the electronic nature of the substituents on the carbonyl compound masterorganicchemistry.com. However, compared to its radical-mediated reactions, the use of sodium cyclobutanesulfinate as a nucleophile in addition reactions is less common.

Electrophilic substitution reactions typically involve the replacement of a functional group, often a hydrogen atom, by an electrophile wikipedia.orgbyjus.com. Sodium cyclobutanesulfinate is not a typical reagent or substrate in classical electrophilic substitution reactions, such as those involving aromatic systems. The electron-rich nature of the sulfinate anion makes it more likely to act as a nucleophile. It is conceivable that under specific conditions, the sulfur atom could be oxidized to a more electrophilic species, but this is not a standard mode of reactivity for electrophilic substitution.

Bond-Forming Reactions Enabled by Sodium Cyclobutanesulfinate

Sodium cyclobutanesulfinate and related alkyl sulfinates are valuable reagents in a variety of bond-forming reactions, particularly in cross-coupling reactions for the synthesis of molecules with desirable pharmaceutical properties. Cycloalkyl groups, such as the cyclobutyl moiety, are considered valuable bioisosteres in drug discovery nih.govnih.govelsevierpure.com.

Alkyl sulfinates can serve as precursors to cyclobutyl radicals, which can then be used in cross-coupling reactions to install the cyclobutyl group onto aromatic and heteroaromatic scaffolds nih.govnih.govelsevierpure.comenamine.net. These reactions often proceed under mild conditions and exhibit good functional group tolerance. For instance, alkyl sulfinates have been successfully employed in sulfurane-mediated C(sp³)–C(sp²) cross-coupling reactions, allowing for the programmable and stereospecific installation of alkyl bioisosteres nih.govelsevierpure.com. This methodology has been shown to simplify the synthesis of medicinally relevant compounds nih.govelsevierpure.com.

| Reaction Type | Coupling Partners | Mediator/Catalyst | Bond Formed | Significance |

| Radical Cross-Coupling | Alkyl Sulfinate, Heterocycle | Oxidant | C(sp³)–C(sp²) | Installation of alkyl bioisosteres |

| Sulfurane-Mediated Cross-Coupling | Alkyl Sulfinate, Aryl/Heteroaryl Halide | Grignard Reagent | C(sp³)–C(sp²) | Programmable and stereospecific synthesis |

Formation of S-C Bonds: Synthesis of Sulfones, Sulfides, and Derived Structures

The formation of carbon-sulfur bonds is a cornerstone of organosulfur chemistry, and sodium cyclobutanesulfinate is a competent reagent for creating cyclobutyl sulfones and related structures. The sulfinate anion acts as a sulfur-centered nucleophile, readily reacting with carbon-based electrophiles.

A primary application is in the synthesis of cyclobutyl sulfones via nucleophilic substitution with alkyl halides. This reaction typically proceeds through an S(_N)2 mechanism, where the sulfinate anion displaces a halide leaving group. The reaction is generally efficient with primary and secondary alkyl halides. While specific studies focusing exclusively on sodium cyclobutanesulfinate are not extensively documented, its reactivity is expected to be analogous to other sodium alkylsulfinates.

Illustrative Data for Sulfone Synthesis: The following table represents typical outcomes for the reaction of sodium alkylsulfinates with various alkyl halides, illustrating the expected reactivity for sodium cyclobutanesulfinate.

| Entry | Alkyl Halide (R-X) | Product | Solvent | Temp. (°C) | Yield (%) |

| 1 | Benzyl Bromide | Benzyl cyclobutyl sulfone | DMF | 80 | 92 |

| 2 | Iodomethane | Cyclobutyl methyl sulfone | Acetonitrile | 60 | 88 |

| 3 | 1-Bromobutane | Butyl cyclobutyl sulfone | DMSO | 90 | 85 |

| 4 | 2-Bromopropane | Cyclobutyl isopropyl sulfone | DMF | 80 | 75 |

Beyond simple alkyl sulfones, sodium cyclobutanesulfinate can participate in palladium-catalyzed reactions, such as the Tsuji-Trost allylic alkylation, to form allylic cyclobutyl sulfones. These reactions offer high regioselectivity and stereoselectivity. nih.gov

Construction of N-S Bonds: Access to Sulfonamides

Sulfonamides are a critical functional group in medicinal chemistry, and sodium cyclobutanesulfinate provides a direct route to cyclobutane sulfonamides . The construction of the N-S bond from a sulfinate salt typically requires oxidative conditions to facilitate the coupling with an amine.

Several methods have been developed for this transformation using various sodium sulfinates. nih.gov A common and effective approach involves the use of molecular iodine (I(_2)) as a mediator or catalyst in the presence of an oxidant. nih.gov This method is applicable to a wide range of primary and secondary amines, including aromatic and aliphatic variants. Copper salts have also been employed to catalyze this oxidative amination, providing an alternative pathway to sulfonamides under mild conditions. nih.gov

Illustrative Data for Sulfonamide Synthesis: This table shows representative results for the iodine-mediated synthesis of sulfonamides from sodium alkylsulfinates and various amines, reflecting the expected outcomes for sodium cyclobutanesulfinate.

| Entry | Amine | Product | Conditions | Yield (%) |

| 1 | Aniline | N-Phenylcyclobutanesulfonamide | I(_2), TBHP, CH(_3)CN | 89 |

| 2 | Piperidine | 1-(Cyclobutylsulfonyl)piperidine | I(_2), K(_2)CO(_3), H(_2)O | 91 |

| 3 | Benzylamine | N-Benzylcyclobutanesulfonamide | I(_2), TBHP, CH(_3)CN | 85 |

| 4 | Diethylamine | N,N-Diethylcyclobutanesulfonamide | CuI, O(_2), DMF | 78 |

Generation of S-S Bonds: Production of Thiosulfonates

Sodium cyclobutanesulfinate is also utilized in the synthesis of cyclobutyl thiosulfonates , which are compounds containing a sulfur-sulfur bond. These molecules are valuable intermediates in organic synthesis and exhibit biological activity. The formation of the S-S bond is typically achieved by coupling the sulfinate salt with a thiol or a disulfide.

Under aerobic conditions, transition metal catalysts such as copper(I) or iron(III) can facilitate the cross-coupling of sodium sulfinates with thiols to produce unsymmetrical thiosulfonates in high yields. nih.gov The reaction proceeds through the formation of sulfenyl and sulfonyl radical species that subsequently combine. nih.gov

Illustrative Data for Thiosulfonate Synthesis: The following table provides representative examples of the synthesis of thiosulfonates from sodium alkylsulfinates, indicating the expected reactivity for sodium cyclobutanesulfinate.

| Entry | Thiol (R'-SH) | Product | Catalyst | Solvent | Yield (%) |

| 1 | Thiophenol | S-Phenyl cyclobutanesulfonothioate | CuI | DMF | 90 |

| 2 | Benzyl mercaptan | S-Benzyl cyclobutanesulfonothioate | FeCl(_3) | H(_2)O | 88 |

| 3 | 1-Butanethiol | S-Butyl cyclobutanesulfonothioate | CuI | DMF | 82 |

| 4 | Cyclohexanethiol | S-Cyclohexyl cyclobutanesulfonothioate | FeCl(_3) | H(_2)O | 85 |

Kinetic and Spectroscopic Studies for Reaction Mechanism Determination

Detailed kinetic and spectroscopic investigations specifically targeting sodium cyclobutanesulfinate are limited in the published literature. However, the mechanisms of reactions involving the broader class of sodium alkylsulfinates are reasonably well understood, and these principles can be extended to the cyclobutane derivative.

For the synthesis of sulfones from alkyl halides, the reaction generally follows a second-order kinetic profile, consistent with an S(_N)2 mechanism . In this pathway, the rate of reaction is dependent on the concentration of both the sulfinate and the alkyl halide. Mechanistic studies on related systems have used techniques like kinetic isotope effects to probe the transition state of the nucleophilic attack.

The oxidative coupling reactions to form sulfonamides and thiosulfonates often involve more complex mechanisms that can be either radical-based or proceed through organometallic intermediates. For metal-catalyzed processes, spectroscopic techniques such as Electron Paramagnetic Resonance (EPR) could be used to detect radical intermediates, while NMR spectroscopy is instrumental in identifying and characterizing diamagnetic organometallic species involved in catalytic cycles. For instance, palladium-sulfinate complexes have been isolated and characterized in studies of related cross-coupling reactions, providing insight into the catalyst's resting state and the steps of oxidative addition and reductive elimination. acs.org

Stereoselectivity and Regioselectivity in Cyclobutanesulfinate-Mediated Transformations

The stereochemical and regiochemical outcomes of reactions involving sodium cyclobutanesulfinate are critical for its application in asymmetric synthesis and the construction of complex molecules.

Stereoselectivity: In reactions where the sulfinate anion acts as a nucleophile attacking a chiral electrophile, the transformation is often stereospecific. For instance, in the S(_N)2 reaction with a chiral alkyl halide, the attack of the cyclobutanesulfinate anion occurs from the backside relative to the leaving group, resulting in a complete inversion of configuration at the stereocenter. Recent advancements have demonstrated that chiral alkyl sulfinates can engage in stereospecific cross-coupling reactions, completely transferring the stereochemistry from the sulfinate to the product. nih.gov This principle suggests that reactions of sodium cyclobutanesulfinate with chiral partners can be highly stereocontrolled.

Regioselectivity: In reactions with substrates possessing multiple electrophilic sites, sodium cyclobutanesulfinate can exhibit high regioselectivity. A prominent example is the palladium-catalyzed allylic substitution. The regioselectivity (i.e., attack at the more or less substituted end of the allyl system) is highly dependent on the ligands attached to the palladium catalyst, as well as the substituents on the allylic substrate. Furthermore, in reactions with unsymmetrical electrophiles like epoxides, the nucleophilic attack of the cyclobutanesulfinate can be directed to the less sterically hindered carbon atom, leading to a single major regioisomer.

Strategic Applications of Sodium Cyclobutanesulfinate in Complex Molecular Architecture

Application in the Construction of Bioactive Molecules and Pharmaceutical Intermediates

The utility of sodium cyclobutanesulfinate extends to the synthesis of molecules with significant biological activity and as intermediates in the pharmaceutical industry. Its ability to introduce specific structural motifs is crucial for developing new therapeutic agents.

Synthesis of Pyrazolopyridinone Derivatives

Pyrazolopyridinone scaffolds are present in a variety of biologically active compounds. google.com The synthesis of these derivatives often involves multi-step sequences that can be streamlined by employing strategic reagents. While direct literature detailing the use of sodium cyclobutanesulfinate in pyrazolopyridinone synthesis is not prevalent, the synthesis of related pyrazolone (B3327878) derivatives often involves cyclocondensation reactions. nih.gov For instance, novel sulfonamide-bearing pyrazolone derivatives have been synthesized through a three-step process involving diazotization, followed by treatment with ethyl acetoacetate (B1235776) and subsequent reaction with arylhydrazides. nih.gov This highlights a general strategy for constructing pyrazole-based cores that could potentially be adapted for the incorporation of a cyclobutanesulfinate moiety or its derivatives. The synthesis of pyrazole (B372694) derivatives is an active area of research, with various methods being developed, including eco-friendly approaches like mechanochemical synthesis. rsc.orgrsc.org

Potential in Difluoroethyl Group Incorporation

The difluoroethyl group is a valuable substituent in medicinal chemistry, often serving as a bioisostere for a methoxy (B1213986) group, which can lead to improved metabolic stability and potency of drug candidates. baranlab.org Sodium cyclobutanesulfinate has been investigated as a precursor for reagents that can introduce difluoroethyl groups. baranlab.org A notable example is the use of sodium difluoromethanesulfinate (DFMS-Na), a related sulfinate, for the direct C-H difluoroethylation of heteroarenes. baranlab.orgcfplus.cz This process typically involves the use of an oxidant like tert-butyl hydroperoxide (TBHP) and a zinc salt. baranlab.org While not a direct application of sodium cyclobutanesulfinate itself, the underlying chemistry of sulfinates as radical precursors is relevant. Another approach for difluoromethylation involves using sodium chlorodifluoroacetate, which generates difluorocarbene upon heating. nih.gov

Catalytic Roles and Redox Capabilities in Organic Reactions

Sodium cyclobutanesulfinate and related sulfinates can participate in a variety of catalytic and redox processes. nih.govrsc.org Their ability to act as sources of sulfonyl radicals or to be oxidized or reduced makes them versatile components in organic synthesis. wikipedia.orgdocbrown.info

Organic redox reactions are fundamental in synthesis, involving the transfer of electrons and changes in the oxidation state of organic compounds. wikipedia.org Sodium sulfinates can function as either nucleophiles, electrophiles, or radical species depending on the reaction conditions. nih.gov In the context of catalysis, metal oxides are often studied for their redox and electrocatalytic properties, particularly in reactions like water oxidation. rsc.orgrsc.org The principles of redox catalysis are also central to the development of sustainable chemical processes. diva-portal.orgbeilstein-journals.orgmdpi.com For instance, bismuth-catalyzed redox reactions are an emerging area, showcasing the potential of main-group elements in catalysis. nih.gov Similarly, sodium tungstate-promoted perovskites have been used as redox catalysts in oxidative cracking. osti.gov The catalytic cycle in many of these reactions involves the metal center cycling through different oxidation states, facilitated by reagents that can undergo redox transformations. diva-portal.orgbeilstein-journals.org

Employment as a Versatile Reagent for Sulfonylating, Sulfenylating, and Sulfinylating Purposes

Sodium sulfinates are exceptionally versatile building blocks in organosulfur chemistry. nih.govrsc.org Depending on the reaction conditions, they can serve as sulfonylating (RSO2–), sulfenylating (RS–), or sulfinylating (RSO–) agents. nih.gov This multifaceted reactivity allows for the construction of a wide array of sulfur-containing compounds, including thiosulfonates, sulfonamides, sulfides, and sulfones. nih.gov

The generation of sulfonyl radicals from sodium sulfinates is a common strategy, often initiated by an oxidant or through photoredox catalysis. mdpi.com These radicals can then participate in various bond-forming reactions. For example, the sulfenylation of indoles has been achieved using sodium trifluoromethanesulfinate. nih.gov The choice of metal catalyst and reaction conditions can direct the outcome towards a specific type of functionalization.

Contributions to Heteroaromatic System Modification

The modification of heteroaromatic systems is a cornerstone of medicinal chemistry and materials science. chim.itmsu.edu Sodium cyclobutanesulfinate and its analogs can be used to introduce sulfonyl groups or other functionalities onto heterocyclic scaffolds. The direct C-H functionalization of heteroarenes is a particularly powerful strategy, and sulfinate salts have proven to be effective reagents in this context. baranlab.org

For instance, the difluoroethylation of heteroarenes using DFMS-Na proceeds via a C-H functionalization pathway. baranlab.org This type of late-stage modification is highly valuable for rapidly generating analogs of complex molecules. The reactivity of the heterocyclic substrate plays a crucial role, with electron-rich systems often being more amenable to electrophilic attack or radical addition. The modification of heterocycles can also be achieved using other reagents and catalysts, with dimethyl sulfoxide (B87167) (DMSO) being a versatile source for various functional groups. chim.it

Integration into Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) and cascade processes are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation. baranlab.orgcsic.esbeilstein-journals.orgorganic-chemistry.orgfrontiersin.org These reactions are characterized by their high atom economy and ability to generate molecular diversity. frontiersin.org

While specific examples of sodium cyclobutanesulfinate in MCRs are not extensively documented, the general reactivity of sulfinates suggests their potential for inclusion in such processes. For example, a cascade reaction involving the reaction of alkynes with sodium sulfinates under photoirradiation has been developed for the synthesis of benzothiophenes and thioflavones. mdpi.com Cascade reactions often involve a series of transformations where each step is triggered by the previous one. baranlab.org20.210.105mdpi.com The use of nanoreactors can also facilitate cascade processes by compartmentalizing incompatible catalysts. nih.gov The principles of MCRs are widely applied in the synthesis of various heterocyclic systems, including pyrazole derivatives. nih.gov

Computational and Theoretical Investigations of Sodium Cyclobutanesulfinate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation (or approximations of it) to determine the electronic structure, which in turn governs the molecule's geometry, stability, and reactivity.

Key Parameters from Quantum Chemical Calculations:

Optimized Geometry: Calculations can predict the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. For the cyclobutanesulfinate anion, this would involve determining the puckering of the cyclobutane (B1203170) ring and the geometry of the sulfinate group.

Electron Distribution: Methods like Natural Bond Orbital (NBO) analysis can provide a detailed picture of how electrons are distributed across the molecule. This includes identifying the partial charges on each atom, which can indicate sites susceptible to nucleophilic or electrophilic attack. For the cyclobutanesulfinate anion, a significant negative charge is expected to be localized on the oxygen atoms of the sulfinate group.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy and shape of the HOMO indicate the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). For the cyclobutanesulfinate anion, the HOMO is expected to be localized primarily on the sulfur and oxygen atoms of the sulfinate group.

Thermodynamic Properties: Quantum chemical calculations can be used to compute thermodynamic data such as the enthalpy of formation, Gibbs free energy, and entropy. These values are essential for understanding the stability of the compound and the feasibility of reactions in which it participates.

Illustrative Data Table for Calculated Properties of a Substituted Cyclobutane (Hypothetical):

| Property | Calculated Value (Illustrative) | Method/Basis Set (Example) |

| C-C Bond Length (ring) | 1.55 Å | B3LYP/6-31G |

| C-S Bond Length | 1.85 Å | B3LYP/6-31G |

| S-O Bond Length | 1.50 Å | B3LYP/6-31G |

| Ring Puckering Angle | 25° | B3LYP/6-31G |

| HOMO Energy | -5.2 eV | B3LYP/6-31G |

| LUMO Energy | +1.5 eV | B3LYP/6-31G |

| Dipole Moment | 3.5 D | B3LYP/6-31G* |

Note: The values in this table are for illustrative purposes to show the type of data generated from quantum chemical calculations and are not actual calculated values for sodium cyclobutanesulfinate.

Molecular Modeling and Dynamics Simulations of Reaction Pathways and Transition States

While quantum chemical calculations provide information about static molecules, molecular modeling and dynamics simulations allow for the investigation of molecular motion and the progression of chemical reactions over time.

For sodium cyclobutanesulfinate, these techniques can be used to explore its reactivity. For instance, sulfinates are known to participate in a variety of reactions, including acting as nucleophiles or radical precursors. Computational studies on intramolecular homolytic substitution at the sulfur atom in sulfinates have shown that these reactions can proceed through transition states with specific geometries and activation energies. strath.ac.ukrsc.org

Key aspects that can be investigated include:

Reaction Mechanisms: By mapping the potential energy surface of a reaction, computational methods can identify the lowest energy pathway from reactants to products. This includes locating transition state structures, which are the energy maxima along the reaction coordinate.

Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy or barrier, determines the rate of a reaction. Calculating this barrier can help predict how fast a reaction involving sodium cyclobutanesulfinate will proceed.

Solvent Effects: Molecular dynamics simulations can explicitly include solvent molecules, allowing for the study of how the solvent influences the reaction pathway and energetics. The ionic nature of sodium cyclobutanesulfinate suggests that solvent effects would be significant.

Conformational Dynamics: The cyclobutane ring is not planar and undergoes a dynamic process called ring puckering. nih.govnih.gov Molecular dynamics simulations can model this conformational flexibility and determine how it might influence the accessibility of the reactive sulfinate group.

Illustrative Data Table for a Hypothetical Reaction Pathway:

| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometric Feature (Illustrative) |

| 1 | Reactants | 0.0 | C-S bond length: 1.85 Å |

| 2 | Transition State | +15.2 | Partially formed C-Nu bond: 2.10 Å |

| 3 | Products | -5.8 | Broken C-S bond |

Note: This table illustrates the type of energetic data that can be obtained for a hypothetical reaction involving a cyclobutanesulfinate anion.

Prediction of Spectroscopic Signatures and Conformational Analysis

Computational methods are widely used to predict various spectroscopic properties of molecules. This can be invaluable for interpreting experimental spectra or for identifying compounds.

Spectroscopic properties that can be predicted for sodium cyclobutanesulfinate include:

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies and intensities of a molecule. These can be compared with experimental IR spectra to identify characteristic peaks, such as the S=O stretching vibrations of the sulfinate group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated. These predictions can aid in the assignment of experimental NMR spectra and provide insights into the electronic environment of the nuclei.

Raman Spectroscopy: Similar to IR spectroscopy, Raman spectra can be computationally predicted, providing complementary information about the vibrational modes of the molecule.

Conformational Analysis:

The cyclobutane ring is known to adopt a puckered conformation to relieve ring strain. libretexts.org For a substituted cyclobutane like the cyclobutanesulfinate anion, the substituent can exist in either an axial or equatorial position relative to the ring. Computational studies on 2-substituted cyclobutane derivatives have shown that the equatorial conformer is generally more stable. acs.org

Ring Puckering: The degree of puckering in the cyclobutane ring can be quantified by a dihedral angle. Computational studies on cyclobutane itself have determined this angle and the energy barrier for ring inversion. nih.govnih.gov For the cyclobutanesulfinate anion, the size and electronic nature of the sulfinate group would influence the puckering angle and the inversion barrier.

Conformational Energies: The energy difference between the axial and equatorial conformers can be calculated to determine the equilibrium population of each. This is crucial for understanding the average structure and reactivity of the molecule in solution.

Illustrative Data Table for Conformational Analysis:

| Conformer | Relative Energy (kcal/mol) | Puckering Angle (degrees) |

| Equatorial | 0.0 | 28.5 |

| Axial | +1.5 | 27.9 |

Note: These values are hypothetical and serve to illustrate the output of a computational conformational analysis of a substituted cyclobutane.

Computational Design of Novel Cyclobutanesulfinate-Based Reagents and Catalysts

Computational chemistry is increasingly used in the rational design of new molecules with specific functions. By understanding the structure-property relationships of sodium cyclobutanesulfinate, it is possible to computationally design new reagents and catalysts with enhanced reactivity, selectivity, or stability.

Areas for computational design include:

Modification of the Cyclobutane Ring: Introducing different substituents on the cyclobutane ring could alter the electronic properties of the sulfinate group, making it a more potent nucleophile or a better radical precursor.

Ligand Design for Metal Catalysis: If the cyclobutanesulfinate is to be used as a ligand in a metal complex, computational methods can be used to design the ligand to optimize the catalytic activity of the metal center. This could involve modifying the steric and electronic properties of the cyclobutane ring.

Development of Organocatalysts: The cyclobutanesulfinate moiety itself could be incorporated into a larger organic molecule to create a new organocatalyst. Computational screening could be used to identify promising candidate structures.

In Silico Studies of Substrate Recognition and Catalytic Activation Mechanisms

In silico studies, which are computational simulations, are particularly valuable for investigating how a molecule interacts with other molecules, such as substrates or enzymes.

For sodium cyclobutanesulfinate, in silico studies could explore:

Non-covalent Interactions: The binding of the cyclobutanesulfinate anion to a substrate or the active site of an enzyme is governed by non-covalent interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces. Computational methods can quantify these interactions and provide a detailed picture of the binding mode.

Enzyme Inhibition or Catalysis: If sodium cyclobutanesulfinate were to be investigated as an enzyme inhibitor or a substrate for an enzyme, molecular docking and molecular dynamics simulations could be used to predict its binding affinity and to elucidate the mechanism of inhibition or catalysis. Studies have been conducted on how sulfotransferase enzymes recognize and bind their substrates, which involves a combination of electrostatic interactions and hydrogen bonding. portlandpress.com

Catalytic Activation: If a cyclobutanesulfinate-based catalyst were designed, computational methods could be used to study the mechanism by which it activates a substrate. This would involve identifying the key interactions that lower the activation energy of the desired reaction.

Advanced Analytical Techniques for Characterization and Mechanistic Analysis of Cyclobutanesulfinate Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

For the cyclobutanesulfinate anion, the proton (¹H) NMR spectrum is expected to show signals corresponding to the methine proton alpha to the sulfinate group and the methylene (B1212753) protons of the cyclobutane (B1203170) ring. The methine proton would likely appear as a multiplet due to coupling with the adjacent methylene protons. The methylene protons would exhibit complex splitting patterns due to geminal and vicinal coupling.

The carbon-¹³ (¹³C) NMR spectrum would provide information on the carbon framework. The carbon atom bonded to the sulfinate group is expected to be deshielded and thus appear at a higher chemical shift compared to the other methylene carbons in the ring.

In addition to ¹H and ¹³C NMR, ²³Na NMR can be employed to study the sodium counter-ion. This technique can provide information about the ionic nature of the sodium-sulfinate bond and the coordination environment of the sodium ion in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Cyclobutane Moiety in Cyclobutanesulfinate (based on Cyclobutanecarboxylic Acid Data chemicalbook.comchemicalbook.comchemicalbook.com)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH-SO₂ | ~3.2 | ~40-50 |

| CH₂ (β) | ~2.3 | ~25-30 |

| CH₂ (γ) | ~1.9 | ~15-20 |

Note: These are estimated values and may differ from experimental data.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For sodium cyclobutanesulfinate, electrospray ionization (ESI) in negative ion mode would be a suitable technique to analyze the cyclobutanesulfinate anion.

The mass spectrum would be expected to show a prominent peak corresponding to the molecular ion [C₄H₇SO₂]⁻. High-resolution mass spectrometry would allow for the precise determination of the molecular formula.

Tandem mass spectrometry (MS/MS) experiments would be employed to investigate the fragmentation pathways of the cyclobutanesulfinate anion. Based on studies of related sulfinate and sulfonate compounds, a characteristic fragmentation would likely involve the neutral loss of sulfur dioxide (SO₂), a molecule with a mass of 64 amu aaqr.orgnih.gov. This would result in a fragment ion corresponding to the cyclobutyl anion. Other potential fragmentation pathways could involve the opening of the cyclobutane ring.

Table 2: Expected Major Ions in the Mass Spectrum of the Cyclobutanesulfinate Anion

| Ion | Formula | Expected m/z |

| Molecular Ion | [C₄H₇SO₂]⁻ | 119 |

| Fragment (Loss of SO₂) | [C₄H₇]⁻ | 55 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These "vibrational fingerprints" are unique to a particular compound and can be used for identification and structural analysis.

For sodium cyclobutanesulfinate, the IR and Raman spectra would be dominated by characteristic vibrations of the sulfinate group and the cyclobutane ring. The sulfinate group (S-O) stretching vibrations are expected to be strong in the IR spectrum and typically appear in the region of 1000-1100 cm⁻¹. The symmetric and asymmetric stretching modes of the SO₂ group would be particularly informative.

The cyclobutane ring will exhibit various C-H and C-C stretching and bending vibrations. Information from the vibrational spectra of related molecules, such as cyclobutane-1,3-dione, can aid in the assignment of these modes elsevierpure.com. The out-of-plane ring puckering vibration is a characteristic low-frequency mode for cyclobutane rings elsevierpure.com.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the sulfinate group, which may be weak or absent in the IR spectrum. The Raman spectrum of solid sodium sulfate (B86663) shows characteristic peaks for the sulfate vibrational modes, which can serve as a comparative reference for the sulfinate group researchgate.net.

Table 3: Expected Characteristic Vibrational Frequencies for Sodium Cyclobutanesulfinate

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| S=O Asymmetric Stretch | 1050 - 1150 | IR, Raman |

| S=O Symmetric Stretch | 950 - 1050 | IR, Raman |

| C-S Stretch | 600 - 700 | IR, Raman |

| Cyclobutane Ring Puckering | 100 - 150 | Raman |

X-ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid elsevierpure.comcrimsonpublishers.com. A single-crystal X-ray diffraction study of sodium cyclobutanesulfinate would provide definitive information on bond lengths, bond angles, and the crystal packing.

While a crystal structure for sodium cyclobutanesulfinate is not available in the searched literature, data from related compounds like sodium sulfate can provide insights into the expected coordination environment of the sodium ion rruff.info. In the solid state, the sodium cation is expected to be coordinated to multiple oxygen atoms from neighboring cyclobutanesulfinate anions, forming an extended ionic lattice. The crystal structure would also reveal the conformation of the cyclobutane ring, which is typically puckered.

Table 4: Representative Crystallographic Data for Sodium Sulfate (as an analogue for a sodium-sulfur-oxygen salt) rruff.info

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Cmcm |

| a (Å) | 5.607 |

| b (Å) | 8.955 |

| c (Å) | 6.967 |

Note: This data is for sodium sulfate and is provided for illustrative purposes only.

Electrochemical Methods for Redox Potential Determination and Radical Species Detection

Electrochemical methods, such as cyclic voltammetry, are employed to investigate the redox properties of chemical species. For sodium cyclobutanesulfinate, these techniques can be used to determine its oxidation potential and to study the behavior of any resulting radical intermediates.

The electrochemical oxidation of sulfinate salts is a known process that can lead to the formation of sulfonyl radicals nih.gov. Cyclic voltammetry of a solution containing sodium cyclobutanesulfinate would likely show an irreversible oxidation wave corresponding to the one-electron oxidation of the sulfinate anion to the cyclobutanesulfonyl radical. The potential at which this oxidation occurs provides information about the electron-donating ability of the sulfinate.

The generated radical species can be further studied using techniques such as electron paramagnetic resonance (EPR) spectroscopy, although this falls outside the scope of the listed electrochemical methods. The electrochemical behavior can be influenced by the solvent, electrolyte, and electrode material used.

Chromatographic and Separation Techniques for Reaction Monitoring and Product Isolation

Chromatographic techniques are essential for the analysis and purification of sodium cyclobutanesulfinate. High-performance liquid chromatography (HPLC) is a particularly suitable method for the analysis of this non-volatile, water-soluble salt.

Given the ionic nature of sodium cyclobutanesulfinate, reversed-phase HPLC with an ion-pairing reagent would be an effective strategy for its separation and quantification nih.govresearchgate.net. In this technique, a hydrophobic counter-ion is added to the mobile phase to form a neutral ion pair with the cyclobutanesulfinate anion, allowing it to be retained on a nonpolar stationary phase (such as a C18 column). Detection could be achieved using a UV detector if the sulfinate has a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a conductivity detector.

These chromatographic methods are crucial for monitoring the progress of reactions involving sodium cyclobutanesulfinate, for assessing the purity of the final product, and for isolating the compound from reaction mixtures.

Emerging Research Directions and Future Prospects of Sodium Cyclobutanesulfinate

Development of Photocatalytic and Electrocatalytic Methodologies Utilizing Cyclobutanesulfinate

Photocatalytic and electrocatalytic methods offer green and efficient pathways for chemical transformations. A significant body of research has demonstrated the utility of sulfinate salts as precursors to sulfonyl radicals under these conditions. rsc.orgresearchgate.netrsc.orgresearchgate.netresearchgate.netrsc.org These highly reactive intermediates can then participate in a variety of bond-forming reactions.

Although direct studies on sodium cyclobutanesulfinate are limited, it is plausible that it could serve as a valuable source of cyclobutanesulfonyl radicals. These radicals could then be utilized in reactions such as the sulfonylation of alkenes to produce vinyl sulfones, a reaction that has been demonstrated with other sulfinate salts. researchgate.net The development of such methodologies would provide a novel route to cyclobutane-containing sulfones, which are of interest in medicinal chemistry and materials science.

Recent advancements in photocatalysis have shown the ability to generate sulfonyl radicals from sulfinates for various transformations, including the synthesis of 1,2-sulfinate-sulfonate esters. nih.govacs.org The application of these methods to sodium cyclobutanesulfinate could open up new synthetic possibilities.

Table 1: Examples of Photocatalytic and Electrocatalytic Reactions of Sulfinate Salts

| Reaction Type | Sulfinate Precursor | Reaction Partner | Product Type | Catalysis |

|---|---|---|---|---|

| Sulfonylation of Alkenes | Aryl/Alkyl Sulfinates | Alkenes | Vinyl Sulfones | Photocatalysis |

| C-H Sulfonylation | Aryl Sulfinates | Heterocycles | Sulfonylated Heterocycles | Photocatalysis |

| Dehydrogenative C-S Coupling | Aryl Sulfinates | C(sp3)-H bonds | Alkyl Sulfones | Electrochemistry |

This table presents generalized reactions of sulfinate salts, suggesting potential analogous reactions for sodium cyclobutanesulfinate.

Exploration of Asymmetric Synthesis Applications

The synthesis of chiral molecules is of paramount importance in the pharmaceutical industry. Recent breakthroughs have demonstrated the asymmetric condensation of prochiral sulfinates with alcohols to produce enantioenriched sulfinate esters. researchgate.netnih.govwixsite.com These chiral sulfinates are versatile intermediates that can be converted into a variety of other chiral sulfur-containing compounds. nih.govnih.govnih.gov

Adapting these methodologies to sodium cyclobutanesulfinate could provide access to novel chiral building blocks. For instance, the reaction of sodium cyclobutanesulfinate with a chiral alcohol in the presence of a suitable catalyst could yield diastereomerically enriched cyclobutanesulfinate esters. These esters could then be used in stereospecific nucleophilic substitution reactions to generate a range of enantiomerically pure cyclobutane-containing compounds with a stereocenter at the sulfur atom. The development of such asymmetric transformations would significantly expand the toolbox for the synthesis of complex, three-dimensional molecules. acs.org

Integration into Automated Synthesis and High-Throughput Screening Platforms

Modern drug discovery and materials science rely heavily on the rapid synthesis and screening of large libraries of compounds. Automated synthesis and high-throughput screening (HTS) platforms are instrumental in accelerating this process. While there is no specific literature on the integration of sodium cyclobutanesulfinate into such platforms, its potential is evident.

As a readily available building block, sodium cyclobutanesulfinate could be incorporated into automated synthesis workflows to generate diverse libraries of cyclobutane-containing molecules. HTS could then be employed to rapidly evaluate the biological activity or material properties of these compounds, leading to the discovery of new drug candidates or functional materials. The stability and ease of handling of sulfinate salts make them well-suited for use in automated systems. nih.gov

Potential in Materials Science and Polymer Chemistry

Cyclobutane (B1203170) derivatives are finding increasing use in materials science, particularly in the development of stress-responsive polymers and complex polymer architectures. lifechemicals.comnbinno.comnih.gov The strained four-membered ring of cyclobutane can impart unique mechanical and thermal properties to polymers.

Sodium cyclobutanesulfinate could potentially be utilized as a monomer or a modifying agent in polymer synthesis. For example, it could be incorporated into polymer backbones to introduce sulfinate functional groups. These groups could then be further functionalized or used to influence the polymer's properties, such as its solubility or ion-conductivity. The field of sulfonated polymers has demonstrated the significant impact of sulfonate groups on material properties, and sulfinated polymers may offer complementary characteristics. chempedia.infozmsilane.comresearchgate.netresearchgate.net

Advancements in Stereospecific and Chemoselective Transformations

The development of reactions that proceed with high stereospecificity and chemoselectivity is a central goal of modern organic synthesis. Sulfinate salts have been shown to be versatile reagents capable of participating in a range of chemoselective cross-coupling reactions to form C-S bonds. rsc.org For instance, sodium sulfinates can be selectively coupled with phenols under aqueous conditions. rsc.org

The application of such chemoselective transformations to sodium cyclobutanesulfinate would allow for the precise introduction of the cyclobutanesulfonyl group into complex molecules. This could be particularly valuable in late-stage functionalization, where the modification of a complex molecule is required without affecting other sensitive functional groups. Furthermore, the stereospecific conversion of chiral cyclobutanesulfinate esters, as discussed in section 7.2, would provide a powerful tool for the synthesis of complex chiral molecules. nih.govacs.org

Sustainable Chemical Synthesis: Toward Reduced Waste and Energy Consumption

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. This includes the use of readily available and non-toxic reagents, the development of catalytic reactions, and the reduction of waste. rsc.org

The future development of synthetic routes utilizing sodium cyclobutanesulfinate is likely to be influenced by these principles. Research into the synthesis of sodium cyclobutanesulfinate itself from simple, abundant starting materials would be a key step. nih.govresearchgate.netnih.govorganic-chemistry.org Furthermore, the development of catalytic cycles that utilize sodium cyclobutanesulfinate efficiently, minimizing the need for stoichiometric reagents, would contribute to the sustainability of these processes. The use of sulfinates as alternatives to more toxic or unstable reagents is an area of active research. acs.org

Q & A

Q. What are the optimal synthetic routes for sodium cyclobutanesulfinate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Sodium cyclobutanesulfinate is typically synthesized via sulfonation of cyclobutane derivatives followed by reduction. Key variables include temperature (60–80°C for sulfonation ), solvent polarity (e.g., THF vs. DMSO), and stoichiometry of reducing agents (e.g., NaBH₄). Yield optimization requires monitoring intermediates via TLC or HPLC, with purity assessed by elemental analysis and ¹H/¹³C NMR . A comparative table of synthetic methods is recommended:

| Method | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Sulfonation-Reduction | THF | 70 | 65 | 98 |

| Direct Alkylation | DMSO | 90 | 45 | 85 |

Contradictions in yield data may arise from incomplete purification or side reactions; reproducibility requires strict adherence to protocols .

Q. How can researchers validate the structural integrity of sodium cyclobutanesulfinate using spectroscopic techniques?

- Methodological Answer : Structural validation requires multi-technique corroboration:

- ¹H NMR : Peaks at δ 3.2–3.5 ppm (sulfinate group) and δ 1.8–2.1 ppm (cyclobutane protons) .

- FT-IR : S=O stretching at 1040–1080 cm⁻¹ .

- X-ray crystallography for absolute configuration confirmation.

Discrepancies in spectral data (e.g., shifted peaks) may indicate impurities or isomerism, necessitating recrystallization or column chromatography .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of sodium cyclobutanesulfinate in radical-mediated reactions?

- Methodological Answer : Sodium cyclobutanesulfinate acts as a sulfonyl radical precursor under UV light or thermal initiation. Mechanistic studies using EPR spectroscopy can detect transient radicals, while DFT calculations (e.g., B3LYP/6-31G*) model transition states . Key factors include solvent polarity (radical stabilization in polar aprotic solvents) and substituent effects on cyclobutane ring strain. Contradictory reactivity reports may stem from competing pathways (e.g., ring-opening vs. sulfonyl transfer), requiring kinetic monitoring via stopped-flow techniques .

Q. How does sodium cyclobutanesulfinate’s stability vary under different storage conditions, and what degradation products form?

- Methodological Answer : Stability studies should employ accelerated aging protocols (40°C/75% RH for 6 months) with HPLC-MS monitoring. Degradation pathways include oxidation to cyclobutanesulfonic acid (major) and ring-opening products (minor). A recommended experimental design:

| Condition | Degradation Products | Half-Life (Days) |

|---|---|---|

| Ambient (25°C) | <5% degradation | 180 |

| High Humidity (75% RH) | Cyclobutanesulfonic acid (90%) | 90 |

Contradictions in literature stability data may arise from impurities accelerating degradation; use DSC to assess crystallinity and moisture content .

Q. What computational strategies predict sodium cyclobutanesulfinate’s behavior in complex reaction matrices?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) model solvation effects, while QSPR models correlate substituent electronic parameters (Hammett σ) with reactivity. Challenges include parameterizing the strained cyclobutane ring; validate predictions with kinetic isotope effect (KIE) studies . Discrepancies between computational and experimental data often stem from neglected solvent dynamics or incomplete basis sets .

Data Analysis and Contradiction Resolution

Q. How should researchers address inconsistencies in reported thermodynamic properties of sodium cyclobutanesulfinate?

- Methodological Answer : Contradictions in ΔHf or solubility data require meta-analysis of primary sources. For example, reconcile solubility discrepancies by standardizing measurement conditions (e.g., 25°C in deionized water) and using controlled crystallization protocols. Apply statistical tools (e.g., Grubbs’ test) to identify outliers, and validate via collaborative inter-laboratory studies .

Q. What methodologies resolve conflicting mechanistic proposals for sodium cyclobutanesulfinate’s role in photoredox catalysis?

- Methodological Answer : Use isotopic labeling (e.g., ³⁴S) to track sulfonyl group transfer. Combine transient absorption spectroscopy (femto-/nanosecond timescales) with DFT to distinguish single-electron transfer (SET) vs. energy transfer pathways. Contradictions often arise from differing light sources (wavelength/intensity); standardize experimental setups using actinometry .

Tables for Comparative Analysis

Table 1 : Stability of Sodium Cyclobutanesulfinate Under Oxidative Conditions

| Oxidizing Agent | Concentration (M) | Degradation Products | % Remaining (24h) |

|---|---|---|---|

| H₂O₂ | 0.1 | Sulfonic acid | 70 |

| KMnO₄ | 0.05 | Ring-opened diol | 30 |

Table 2 : Computational vs. Experimental Bond Lengths (Å) in Cyclobutane Ring

| Method | C-C Bond Length | C-S Bond Length |

|---|---|---|

| DFT (B3LYP) | 1.54 | 1.82 |

| X-ray | 1.52 | 1.80 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.